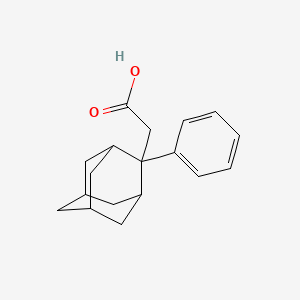
2-(2-phenyl-2-adamantyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-phenyl-2-adamantyl)acetic Acid” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The compound’s linear formula is C18H22O2 .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Activities
Adamantyl-based ester derivatives, including structures related to 2-(2-phenyl-2-adamantyl)acetic Acid, have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial targets for the treatment of neurodegenerative diseases such as Alzheimer's. The study by Kwong et al. (2017) showed that certain derivatives exhibit strong inhibitory effects, suggesting potential therapeutic applications in managing conditions associated with cholinesterase activity (Kwong et al., 2017).
Synthetic Chemistry and Derivative Formation
The self-acylation of 1-adamantylacetic acid, a related compound, has been explored as an efficient approach to synthesize novel derivatives, including 2,4-bis(1-adamantyl)acetoacetic acid and its esters and amides. This method presents a versatile pathway for creating a variety of adamantyl-based compounds with potential applications in pharmaceutical and material sciences, demonstrating the chemical flexibility and utility of adamantyl structures in synthesis (Kovalev et al., 2010).
Polymerization and Material Science
Adamantyl-based compounds have been utilized in the polymerization of specific acetylenes, showcasing their role in creating novel polymeric materials. The work by Schrock et al. (1994) on living polymerization using "small alkoxide" molybdenum(VI) initiators highlights the potential of adamantyl derivatives in the development of advanced materials with unique properties (Schrock et al., 1994).
Photocatalysis
The photocatalytic applications of adamantane derivatives, including the decomposition of saturated carboxylic acids on titanium dioxide powder, underscore their potential in environmental and chemical processes. The study by Kraeutler and Bard (1978) demonstrates the decarboxylative photodecomposition of carboxylic acids to alkanes, offering insights into the use of adamantyl compounds in photocatalytic systems (Kraeutler & Bard, 1978).
Coordination Complexes and Catalysis
Adamantyl-based carboxylic acids have been incorporated into lanthanide coordination complexes, as explored by Li et al. (2009). These complexes exhibit unique structural features and potential applications in catalysis, materials science, and luminescent materials, demonstrating the versatility of adamantane derivatives in forming complex and functional structures (Li et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation, and to the polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Eigenschaften
IUPAC Name |
2-(2-phenyl-2-adamantyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-17(20)11-18(14-4-2-1-3-5-14)15-7-12-6-13(9-15)10-16(18)8-12/h1-5,12-13,15-16H,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHUGQYVSQANTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
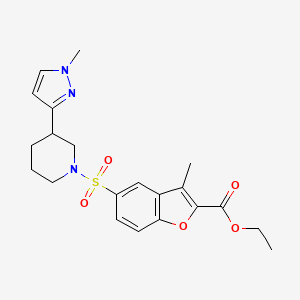
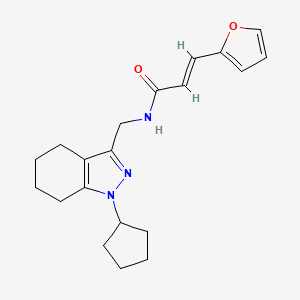
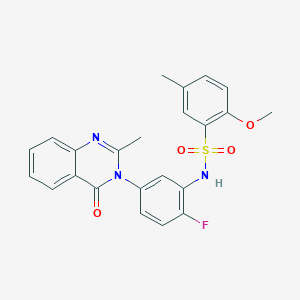
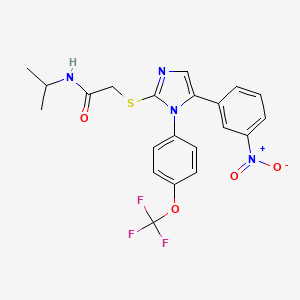
![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)


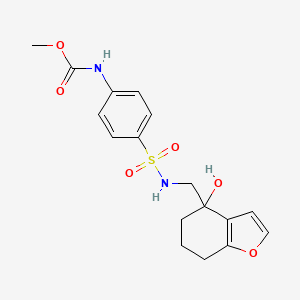
![N-(4-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2764664.png)
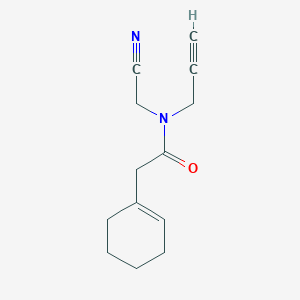
![N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2764667.png)
![1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2764668.png)
![9-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)